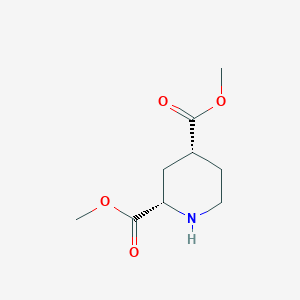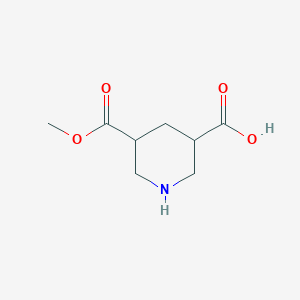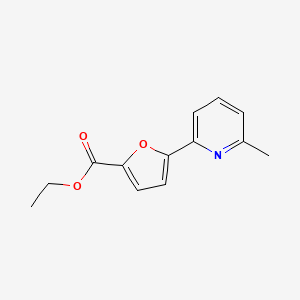
2-Methoxy-6-(3-thienyl)pyridine
Übersicht
Beschreibung
“2-Methoxy-6-(3-thienyl)pyridine” is a chemical compound with a molecular weight of 191.25 . The IUPAC name for this compound is 2-methoxy-6-(3-thienyl)pyridine .
Molecular Structure Analysis
The InChI code for “2-Methoxy-6-(3-thienyl)pyridine” is 1S/C10H9NOS/c1-12-10-4-2-3-9(11-10)8-5-6-13-7-8/h2-7H,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Methoxy-6-(3-thienyl)pyridine” include a molecular weight of 191.25 . Other properties such as density, boiling point, and melting point are not specified in the search results .Wissenschaftliche Forschungsanwendungen
Luminescent Properties in Platinum Complexes
2-Methoxy-6-(3-thienyl)pyridine derivatives are used in synthesizing various luminescent platinum complexes. The research by Kozhevnikov et al. (2009) explored this application, detailing the synthesis of various derivatives of 2-(2-thienyl)pyridine and their use as cyclometallating ligands in luminescent platinum complexes. These complexes exhibited significant luminescent properties, with detailed photophysical characterization revealing the nature of their emitting triplet states (Kozhevnikov et al., 2009).
Corrosion Inhibition
Ansari et al. (2015) investigated the corrosion inhibition effects of pyridine derivatives, including 2-Methoxy-6-(3-thienyl)pyridine, on mild steel in hydrochloric acid. This study used various techniques like gravimetric analysis and electrochemical impedance spectroscopy to assess the protective film formed by these inhibitors on steel surfaces. The research demonstrated the potential of these compounds as effective corrosion inhibitors (Ansari et al., 2015).
Modular Synthesis of Oligo(2-thienyl)-Substituted Pyridine Derivatives
Bera et al. (2011) focused on synthesizing a series of oligo(2-thienyl)-substituted pyridine derivatives, including 2-Methoxy-6-(3-thienyl)pyridine. This research is significant for understanding the synthesis pathways and potential applications of these derivatives in various chemical processes. The study highlighted the versatility of these compounds in different substitution patterns and their impact on the photophysical properties (Bera et al., 2011).
Eigenschaften
IUPAC Name |
2-methoxy-6-thiophen-3-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NOS/c1-12-10-4-2-3-9(11-10)8-5-6-13-7-8/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVHFUUUDQZFCHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=N1)C2=CSC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-6-(3-thienyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Chloro-5-methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1391878.png)





![1'H-Spiro[piperidine-4,4'-quinazolin]-2'(3'H)-one](/img/structure/B1391887.png)
![Tert-butyl 6-methoxy-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B1391889.png)





